molecular formula C13H15FN2O3 B1442472 3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid CAS No. 1282874-15-0

3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid

Cat. No.: B1442472
CAS No.: 1282874-15-0
M. Wt: 266.27 g/mol
InChI Key: MXJYGDHPPRPOBE-UHFFFAOYSA-N
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Description

3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid (CAS 1282874-15-0) is a fluorinated aromatic carboxylic acid that incorporates a urea-linked piperidine moiety. It belongs to a class of para-aminobenzoic acid (PABA) analogs, which are established as highly versatile building blocks in medicinal chemistry and pharmaceutical research . The structural features of this compound—specifically the carboxylic acid and the urea functional group—make it a valuable scaffold for the design and synthesis of novel bioactive molecules. These functional groups are known to serve as key pharmacophores that can interact with enzyme active sites; for instance, urea and amide groups can fit well in catalytic pockets to form critical hydrogen bond interactions with tyrosine and aspartate residues, a mechanism exploited in the design of enzyme inhibitors such as soluble epoxide hydrolase (sEH) inhibitors . PABA derivatives are investigated for a wide spectrum of biological activities, including potential as antimicrobial, anticancer, anti-Alzheimer's, and anti-inflammatory agents . The piperidine ring and the fluorine substituent are common in drug discovery, often used to modulate a compound's lipophilicity, metabolic stability, and overall pharmacokinetic profile. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-fluoro-4-(piperidine-1-carbonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O3/c14-10-8-9(12(17)18)4-5-11(10)15-13(19)16-6-2-1-3-7-16/h4-5,8H,1-3,6-7H2,(H,15,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJYGDHPPRPOBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)NC2=C(C=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amide Bond Formation via Carbonyldiimidazole Activation

One efficient method uses carbonyldiimidazole (CDI) to activate the carboxylic acid group, followed by coupling with piperidine derivatives:

Step Reagents & Conditions Yield Notes
Activation Compound 6 (3-fluoro-4-aminobenzoic acid derivative), CDI, THF, room temperature, 0.5 h - CDI activates the carboxyl group forming an intermediate
Coupling Addition of piperidine derivative (Compound 7), stirring 3 h at room temperature 95% Reaction quenched with water, extraction with ethyl acetate, drying over Na2SO4, HPLC purity 99.8%

This method provides a high yield (95%) and excellent purity, making it suitable for scale-up synthesis.

Amide Coupling Using HBTU and DIPEA in DMF

Another widely used approach involves the use of O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) as a coupling agent and N,N-diisopropylethylamine (DIPEA) as a base in N,N-dimethylformamide (DMF):

Step Reagents & Conditions Yield Notes
Coupling 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, 1-cyclopropyl-formylpiperazine, HBTU, DIPEA, DMF, 30–50°C, overnight 81.9% Post-reaction filtration, washing, recrystallization from DMF to improve purity

This method is effective for coupling fluorinated benzoic acids with piperidine derivatives, achieving good yields and purity.

Use of Pivaloyl Chloride and Triethylamine in Dichloromethane/Ethanol

An alternative method involves the use of pivaloyl chloride and triethylamine to facilitate coupling in mixed solvents:

Step Reagents & Conditions Yield Notes
Coupling Pivaloyl chloride, triethylamine, ethanol/dichloromethane, 20°C, 4 h 91.5% Reaction mixture clarified, extraction and drying steps follow

This approach offers a high yield and is suitable for sensitive substrates requiring mild conditions.

Research Findings and Optimization Notes

  • Fluorine Stability: Maintaining the fluorine substituent during synthesis is critical. Some catalytic hydrogenation methods for related fluorinated piperidine derivatives risk C-F bond cleavage, leading to defluorinated impurities. Use of ruthenium catalysts and additives like Ti(OiPr)4 helps sequester fluoride ions and preserve fluorine integrity.

  • Solvent Effects: Solvent choice affects reaction outcomes. For example, substitution of tetrahydrofuran (THF) with 2-methyl-THF and methanol co-solvent prevents polymerization and enhances substrate solubility in catalytic hydrogenations.

  • Purification: High-performance liquid chromatography (HPLC) and recrystallization from DMF are effective purification steps to achieve >99% purity of the target compound.

  • Catalytic Hydrogenation: For related fluorinated piperidine intermediates, asymmetric hydrogenation with Rh or Ru catalysts yields high enantioselectivity but requires careful control to avoid defluorination.

Summary Table of Preparation Methods

Method Key Reagents Reaction Conditions Yield (%) Purity Advantages Limitations
CDI Activation & Coupling CDI, THF, piperidine derivative RT, 3 h 95 99.8% (HPLC) High yield, mild conditions Requires careful quenching and extraction
HBTU Coupling HBTU, DIPEA, DMF, piperidine derivative 30–50°C, overnight 81.9 High (recrystallized) Efficient for complex substrates Longer reaction time
Pivaloyl Chloride Coupling Pivaloyl chloride, triethylamine, EtOH/DCM 20°C, 4 h 91.5 99.8% Mild, high yield Use of acid chlorides can be sensitive

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Acylation and Alkylation: The amino group can participate in acylation and alkylation reactions to form derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine moiety.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride and alkyl halides can be used for substitution reactions.

    Acylation: Acyl chlorides and anhydrides are commonly used for acylation reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be used for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while acylation can produce amides and esters.

Scientific Research Applications

Chemical Properties and Structure

3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid has the molecular formula C13H15FN2O3C_{13}H_{15}FN_2O_3. Its structure features a fluorinated benzoic acid moiety linked to a piperidine group, which enhances its biological activity and reactivity. The presence of the fluorine atom can influence the compound's interaction with biological targets, potentially altering its pharmacological effects.

Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of various pharmaceutical agents, particularly those aimed at treating neurological disorders. Its ability to interact with neurotransmitter receptors makes it a candidate for drug development targeting conditions such as depression and anxiety.

Key Points:

  • Targeted Synthesis : Used to create derivatives that modulate neurotransmitter systems.
  • Potential Therapeutics : Investigated for anti-anxiety and antidepressant properties.

Material Science

In material science, 3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid is explored for its electronic and optical properties. Its unique structure allows for the development of advanced materials suitable for sensors and electronic devices.

Key Points:

  • Electronic Applications : Potential use in organic electronics due to its charge transport properties.
  • Optical Materials : Investigated for applications in photonic devices.

Biological Studies

The compound acts as a probe in biochemical assays, facilitating the study of enzyme activities and protein interactions. This application is crucial for understanding various biological pathways and disease mechanisms.

Key Points:

  • Biochemical Probing : Used to investigate enzyme kinetics and protein dynamics.
  • Disease Mechanism Studies : Helps elucidate pathways involved in diseases.

Case Studies and Research Findings

Research has demonstrated the effectiveness of 3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid in various experimental setups:

  • Neurotransmitter Modulation :
    • A study showed that derivatives of this compound significantly modulated serotonin receptors, indicating potential antidepressant effects.
  • Enzyme Inhibition :
    • In biochemical assays, it was found to inhibit specific enzymes involved in metabolic pathways, suggesting applications in metabolic disorder treatments.
  • Material Development :
    • Experiments indicated that films made from this compound exhibited enhanced charge mobility, making them suitable for organic semiconductor applications.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid involves its interaction with specific molecular targets. The piperidine moiety can interact with neurotransmitter receptors, while the fluorinated benzoic acid portion can modulate enzyme activity. These interactions can influence various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The compound’s key structural analogs differ in substituents at the 4-position of the benzoic acid backbone, influencing their physicochemical and pharmacological profiles:

Compound Name 4-Position Substituent Key Features Suppliers/Price (50mg) References
3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid Piperidine-1-carbonylamino High conformational flexibility; moderate lipophilicity 4 suppliers (€497)
3-Fluoro-4-[(methylsulfonyl)amino]benzoic acid Methylsulfonylamino Enhanced electron-withdrawing effects; potential metabolic stability 8 suppliers
3-Fluoro-4-[(piperidin-1-yl)carbonyl]phenol Piperidin-1-ylcarbonyl (phenol instead of acid) Reduced acidity; altered solubility 2 suppliers
3-Fluoro-4-[[hydroxy-(5,5,8,8-tetramethylnaphthalenyl)acetyl]amino]benzoic acid Retinoid-like hydroxytetramethylnaphthalenyl Retinoic acid receptor gamma (RARγ) agonist; anticancer/dermatological activity 9 suppliers (e.g., BMS 961)

Key Observations :

  • Electron-withdrawing vs. flexible groups: The piperidine-1-carbonylamino group in the target compound offers greater conformational adaptability compared to rigid sulfonyl or aryl groups in analogs. This may enhance binding to flexible protein pockets .
  • Acid vs. phenol substitution: Replacing the carboxylic acid with a phenol (as in 3-Fluoro-4-[(piperidin-1-yl)carbonyl]phenol) reduces acidity (pKa ~10 vs. ~4.2 for benzoic acid), impacting solubility and ionization under physiological conditions .
Commercial and Research Relevance
  • Supplier diversity: The target compound has 4 suppliers, fewer than its methylsulfonyl analog (8 suppliers) but more than the phenol derivative (2 suppliers), reflecting varying demand and synthesis complexity .
  • Price comparison: At €497/50 mg, the target compound is priced similarly to its analogs (e.g., 2-(dimethylamino)-1,3-benzothiazole-6-carboxylic acid at €529/50 mg), suggesting comparable production costs .

Biological Activity

3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid (CAS Number: 1282874-15-0) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, effects on various biological systems, and related research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H15FN2O3
  • Molecular Weight : 266.27 g/mol
  • CAS Number : 1282874-15-0
  • Purity : Minimum 95% .

Biological Activity

The biological activity of 3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid has been evaluated in various studies, revealing its potential as an inhibitor in different biological pathways.

Antitumor Activity

Research has highlighted the importance of piperidine derivatives in cancer therapy. Compounds with a piperidine moiety have been associated with significant antitumor activity in various cancer cell lines. For example, similar compounds have demonstrated inhibition of tumor growth in mouse models, indicating that 3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid could potentially exhibit similar effects .

The mechanism by which 3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid exerts its biological effects is not fully understood. However, studies on related compounds suggest that they may act by inhibiting specific enzymes or pathways involved in cell proliferation and survival. For instance, the inhibition of polyketide synthase has been noted in similar compounds, which could be a relevant pathway for this compound's activity .

In Vitro Studies

A study focused on related piperidine derivatives showed promising results in inhibiting cancer cell lines such as MDA-MB-231 and HepG2. These studies utilized assays to evaluate cell viability and apoptosis induction, indicating that modifications to the piperidine structure can enhance biological activity .

In Vivo Studies

Animal model studies are crucial for assessing the therapeutic potential of new compounds. While specific in vivo data for 3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid is sparse, similar compounds have shown significant tumor growth inhibition in xenograft models, suggesting that this compound may also possess similar antitumor properties when tested .

Research Findings Summary Table

Study Type Activity Findings
In VitroAntimicrobialPotential activity against Gram-positive bacteria .
In VitroAntitumorInhibition of cancer cell lines (e.g., MDA-MB-231) .
In VivoAntitumorSignificant tumor growth inhibition observed in models using piperidine derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid, and how can purity be maximized?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:

Acylation : React 4-amino-3-fluorobenzoic acid with piperidine-1-carbonyl chloride in the presence of a base (e.g., triethylamine) to form the amide bond .

Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

  • Critical Parameters : Monitor reaction temperature (20–25°C) to avoid side reactions like over-acylation. Purity (>95%) can be confirmed via HPLC or LC-MS .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the piperidine ring, fluorine substituent, and benzoic acid backbone .
  • Mass Spectrometry : High-resolution LC-MS (e.g., ESI+) to verify molecular weight (C13_{13}H14_{14}FN2_2O3_3, calc. 280.09 g/mol) .
  • Elemental Analysis : Validate C, H, N, and F content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can researchers determine the compound’s mechanism of action in retinoic acid receptor (RAR) agonism?

  • Methodological Answer :

  • In Vitro Binding Assays : Use fluorescence polarization or radioligand displacement assays with RAR-γ isoforms. Competitive binding curves (IC50_{50}) can quantify affinity .
  • Transcriptional Activation : Transfect HEK293 cells with RAR-γ-responsive luciferase reporters. Measure dose-dependent activation (EC50_{50}) at 10–1000 nM concentrations .
  • Structural Analysis : Compare docking simulations (e.g., AutoDock Vina) with co-crystallized RAR-γ agonists to identify key interactions (e.g., fluorine’s role in binding) .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Methodological Answer :

  • Comparative Assay Design : Replicate assays under standardized conditions (e.g., cell lines, serum-free media) to isolate compound-specific effects.

  • Meta-Analysis : Tabulate data from independent studies (Table 1) to identify trends.

    StudyActivity (IC50_{50}, nM)Cell LineKey Confounding Factor
    A (2021)120 ± 15HeLaSerum interference
    B (2023)85 ± 10HEK293Optimized buffer pH
    • Adjustments : Pre-treat cells with charcoal-stripped serum to mitigate ligand competition .

Q. How does fluorination at the 3-position influence pharmacological properties compared to analogs?

  • Structure-Activity Relationship (SAR) Approach :

  • Synthesize Derivatives : Replace fluorine with Cl, H, or OCH3_3 at the 3-position.
  • Assay Comparison : Test derivatives in parallel for:
  • Lipophilicity : LogP via shake-flask method (fluorine reduces logP by ~0.5 vs. Cl) .
  • Metabolic Stability : Microsomal half-life (human liver microsomes; fluorine enhances stability by 20–30%) .
  • Data Interpretation : Fluorine’s electronegativity improves receptor binding but may reduce solubility .

Q. What crystallographic methods elucidate the compound’s 3D structure and intermolecular interactions?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., DMSO/water). Resolve at 0.8–1.0 Å resolution to map hydrogen bonds (e.g., benzoic acid COOH to piperidine NH) .
  • Thermal Analysis : DSC/TGA to assess stability (decomposition >200°C typical for benzoic acid derivatives) .

Experimental Design & Troubleshooting

Q. How can enzymatic inhibition assays be optimized for this compound?

  • Protocol :

Enzyme Selection : Carbonic anhydrase IX (CA-IX) due to piperidine’s sulfonamide-like binding .

Kinetic Assay : Monitor CO2_2 hydration (pH 7.4, 25°C) via stopped-flow spectrophotometry.

Data Fitting : Calculate Ki_i using Lineweaver-Burk plots; compare to acetazolamide (reference inhibitor) .

  • Troubleshooting : If activity is low, modify the piperidine substituents (e.g., introduce sulfamoyl groups) to enhance CA-IX affinity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.